2,3:4,5-DI-O-Isopropylidene-D-arabitol
Overview
Description
2,3:4,5-DI-O-Isopropylidene-D-arabitol is a pivotal compound in the biomedical industry, holding immense significance in the realm of drug synthesis and therapy development for a plethora of diseases . It is a modification of an oligosaccharide in which the hydroxyl group at position 4 on the D-ribose moiety has been replaced with an isopropylidene group .
Synthesis Analysis
The synthesis of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be conveniently prepared following an odorless, three-step synthesis, which can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis
The molecular formula of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is C11H20O5 . The structure of this compound was studied by X-ray analysis, NMR spectroscopy, and high-resolution ESI-MS .Chemical Reactions Analysis
While specific chemical reactions involving 2,3:4,5-DI-O-Isopropylidene-D-arabitol are not detailed in the search results, it’s worth noting that this compound is a key intermediate in the synthesis of higher carbon sugars by coupling of two properly activated monosaccharide building blocks .Physical And Chemical Properties Analysis
The molecular weight of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is 232.28 . It’s recommended to protect this compound from heat as it’s incompatible with heat and oxidizing agents .Scientific Research Applications
Synthesis of Higher Carbon Sugars
Field
This application falls under the field of Organic Chemistry .
Application
2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .
Method
The compound is prepared from d-gluconolactone in a three-step synthesis . This process can be carried out without any chromatographic purification .
Results
The synthesis results in multigram quantities of 2,3:4,5-di-O-isopropylidene-d-arabinose .
Synthesis of KDO
Field
This application is also in the field of Organic Chemistry .
Application
2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of KDO (Keto-deoxyoctulosonic acid) using indium-mediated allylation .
Method
The method involves the use of indium-mediated allylation of 2,3:4,5-DI-O-Isopropylidene-D-arabinose in aqueous media .
Results
The results of this synthesis are published in the Journal of Organic Chemistry .
Synthesis of Peptide Derived Amadori Products
Field
This application is in the field of Biochemistry .
Application
2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of peptide derived Amadori products .
Method
The method involves reductive alkylation of the ε-amino groups of the lysine residue or N-terminal α–amino groups in the presence of sodium cyanoborohydride .
Results
The results of this synthesis are not specified in the source .
Synthesis of Novel Fluorous Surfactants
Field
This application is in the field of Material Science .
Application
2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of novel fluorous surfactants .
Method
The method involves the use of O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides .
Results
Chiral Auxiliaries in Michael and Aldol Addition Reactions
Field
This application is in the field of Organic Chemistry .
Application
2,3:4,5-DI-O-Isopropylidene-beta-D-fructopyranose is used as chiral auxiliaries in Michael and Aldol addition reactions .
Method
The method involves the use of 2,3:4,5-DI-O-Isopropylidene-beta-D-fructopyranose as a chiral auxiliary in the reaction .
Results
The results of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,5-DI-O-Isopropylidene-D-arabitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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